Ropsacitinib
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Overview
Description
Preparation Methods
The synthesis of Ropsacitinib involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of cyclization and substitution reactions, involving intermediates like pyrazoles and pyrazolopyrazines . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Ropsacitinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a selective TYK2 inhibitor, it serves as a valuable tool for studying the role of tyrosine kinases in cellular signaling pathways.
Biology: It helps in understanding the mechanisms of immune regulation and the development of autoimmune diseases.
Mechanism of Action
Ropsacitinib exerts its effects by selectively inhibiting tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-23 (IL-23) and interleukin-12 (IL-12). By inhibiting TYK2, this compound disrupts these signaling pathways, thereby reducing inflammation and modulating immune responses .
Comparison with Similar Compounds
Ropsacitinib is often compared with other TYK2 inhibitors, such as Brepocitinib and Deucravacitinib. While all these compounds target TYK2, they differ in their selectivity and mechanism of action:
Brepocitinib: A dual inhibitor of TYK2 and JAK1, offering broader immunomodulatory effects.
Deucravacitinib: An allosteric inhibitor that binds to the regulatory domain of TYK2, providing greater selectivity and a potentially better safety profile.
This compound’s uniqueness lies in its high selectivity for TYK2 over other JAK family members, making it a promising candidate for treating autoimmune diseases with fewer side effects .
Conclusion
This compound is a promising compound with significant potential in treating autoimmune inflammatory conditions. Its selective inhibition of TYK2 makes it a valuable tool for scientific research and a potential therapeutic agent in medicine. Further studies and clinical trials will help to fully elucidate its benefits and applications.
Properties
IUPAC Name |
3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZTJWZDBFWDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2127109-84-4 |
Source
|
Record name | Ropsacitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROPSACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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